molecular formula C16H19N3O B14005087 2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine CAS No. 25844-55-7

2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B14005087
CAS No.: 25844-55-7
M. Wt: 269.34 g/mol
InChI Key: KSKOWMALFYFHPB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,3-dimethyl-3-phenyl-4-dimethylaminopyrimidine can be reacted with suitable reagents to form the desired furo[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-3-phenyl-4-dimethylaminopyrimidine: Shares a similar core structure but lacks the furo ring.

    4-Dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Another compound with a similar dimethylamino group but different core structure.

Uniqueness

2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine is unique due to its fused furo[2,3-d]pyrimidine ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

25844-55-7

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N,N,6,6-tetramethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N3O/c1-16(2)13(11-8-6-5-7-9-11)12-14(19(3)4)17-10-18-15(12)20-16/h5-10,13H,1-4H3

InChI Key

KSKOWMALFYFHPB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(N=CN=C2O1)N(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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